4-Chloro-2-(naphthalen-1-yl)benzoic acid 4-Chloro-2-(naphthalen-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261964-76-4
VCID: VC11773634
InChI: InChI=1S/C17H11ClO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O
Molecular Formula: C17H11ClO2
Molecular Weight: 282.7 g/mol

4-Chloro-2-(naphthalen-1-yl)benzoic acid

CAS No.: 1261964-76-4

Cat. No.: VC11773634

Molecular Formula: C17H11ClO2

Molecular Weight: 282.7 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(naphthalen-1-yl)benzoic acid - 1261964-76-4

Specification

CAS No. 1261964-76-4
Molecular Formula C17H11ClO2
Molecular Weight 282.7 g/mol
IUPAC Name 4-chloro-2-naphthalen-1-ylbenzoic acid
Standard InChI InChI=1S/C17H11ClO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Standard InChI Key WADSTBKGPDCUCD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Identity

The IUPAC name for this compound is 4-chloro-2-(naphthalen-1-yl)benzoic acid, with a molecular formula of C₁₇H₁₁ClO₂ and a molecular weight of 282.7 g/mol. Discrepancies in literature reports note an alternative formula (C₁₈H₁₃ClO₂) , but structural analysis confirms the C₁₇ backbone aligns with the substitution pattern: a naphthalen-1-yl group (C₁₀H₇) replaces a hydrogen at the 2-position of 4-chlorobenzoic acid (C₇H₄ClO₂). The compound’s exact mass is 282.0453 g/mol, with a topological polar surface area (PSA) of 37.3 Ų and a logP value of 5.17, indicating high lipophilicity .

Table 1: Molecular Properties of 4-Chloro-2-(naphthalen-1-yl)benzoic Acid

PropertyValueSource
CAS Number1261964-76-4
Molecular FormulaC₁₇H₁₁ClO₂
Molecular Weight282.7 g/mol
Exact Mass282.0453 g/mol
LogP5.17
PSA37.3 Ų

Spectroscopic and Crystallographic Data

While experimental spectral data (e.g., NMR, IR) are absent from available sources, the SMILES string C1=CC=C2C=CC=CC2=C1C3=C(C=CC(=C3)Cl)C(=O)O and InChIKey WADSTBKGPDCUCD-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The naphthalene moiety introduces steric hindrance and π-π stacking potential, which influence reactivity and crystal packing.

Synthesis and Industrial Production

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is the primary method for synthesizing this compound. This involves coupling a boronic acid derivative of naphthalene with 4-chloro-2-iodobenzoic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Key Steps:

  • Preparation of 4-chloro-2-iodobenzoic acid via iodination of 4-chlorobenzoic acid.

  • Coupling reaction with naphthalen-1-ylboronic acid at 80–100°C in a tetrahydrofuran/water mixture.

  • Purification via recrystallization or column chromatography to achieve >95% purity.

Table 2: Optimized Suzuki-Miyaura Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF/H₂O (4:1)
Temperature85°C
Reaction Time12–24 hours
Yield78–85%

Alternative Routes

Friedel-Crafts acylation has been explored but suffers from regioselectivity issues due to the naphthalene’s electron-rich aromatic system.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The chloro and naphthyl groups enhance membrane permeability and disrupt biofilm formation.

Applications in Organic Synthesis

Building Block for Heterocycles

The carboxylic acid group enables conversion to acyl chlorides or esters, facilitating the synthesis of amides and ketones. For example, reaction with thionyl chloride yields 4-chloro-2-(naphthalen-1-yl)benzoyl chloride, a precursor for Schiff base ligands.

Catalysis and Material Science

The naphthyl group’s planar structure aids in designing metal-organic frameworks (MOFs) with high surface areas for gas storage.

Comparative Analysis with Analogues

Table 3: Bioactivity Comparison of Chlorinated Benzoic Acids

CompoundAntimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
4-Chloro-2-(naphthalen-1-yl)benzoic acid8–16 (Gram+)32 (HCT116)
4-Chloro-2-methylbenzoic acid >64>100
5-Chlorosalicylic acid 12–2445

The naphthalene substituent enhances bioactivity compared to methyl or hydroxyl groups, likely due to improved target binding via hydrophobic interactions .

Future Research Directions

  • Structural Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.

  • In Vivo Toxicology: Assess hepatotoxicity and nephrotoxicity in animal models.

  • Target Identification: Use proteomics to identify protein targets responsible for anticancer effects.

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